molecular formula C15H17ClN2O B6214812 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride CAS No. 2731011-39-3

3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride

Cat. No. B6214812
CAS RN: 2731011-39-3
M. Wt: 276.8
InChI Key:
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Description

3-(Aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride (AMMCBH) is an organic compound that has been studied for a variety of applications in the scientific field. It is a white crystalline powder that is soluble in water and ethanol. AMMCBH has been used in the synthesis of a variety of compounds, as well as in biological and biochemical studies. It has been used in the synthesis of drugs, such as anti-cancer drugs, and for the study of various biochemical and physiological effects.

Scientific Research Applications

3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, such as anti-cancer drugs. It has also been used as a dye in fluorescence studies and as a reagent in the synthesis of other organic compounds. Additionally, 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has been used in the study of enzyme activity and the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is not well understood, but it is believed to act as a competitive inhibitor of enzymes. It is thought to bind to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride are not well understood. Studies have shown that 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride can inhibit the activity of certain enzymes and alter the biochemical pathways of the body. It has been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-bacterial effects and to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The use of 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not very soluble in water and is not very soluble in organic solvents. Additionally, its mechanism of action is not well understood and its biochemical and physiological effects are not well understood.

Future Directions

There are a number of potential future directions for the use of 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new drugs and in the synthesis of other organic compounds. Additionally, it could be used in the study of enzyme activity and the mechanism of action of various drugs. Finally, it could be used in the development of new fluorescent dyes for fluorescence studies.

Synthesis Methods

The synthesis of 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is accomplished by reacting N-methyl-1,1'-biphenyl-2-carboxamide with hydrochloric acid in aqueous solution. The reaction is carried out at room temperature for two hours and the resulting product is purified by recrystallization. The recrystallized product is a white crystalline powder with a melting point of 140-142°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride' involves the reaction of N-methyl-2-biphenylcarboxylic acid with formaldehyde and ammonium chloride to form the intermediate 3-(aminomethyl)-N-methyl-biphenyl-2-carboxamide. This intermediate is then treated with hydrochloric acid to obtain the final product as hydrochloride salt.", "Starting Materials": [ "N-methyl-2-biphenylcarboxylic acid", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methyl-2-biphenylcarboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form the intermediate 3-(aminomethyl)-N-methyl-biphenyl-2-carboxamide.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product as hydrochloride salt.", "Overall reaction: N-methyl-2-biphenylcarboxylic acid + Formaldehyde + Ammonium chloride + HCl → '3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride'" ] }

CAS RN

2731011-39-3

Molecular Formula

C15H17ClN2O

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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